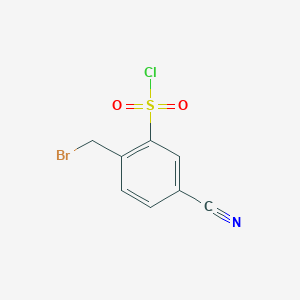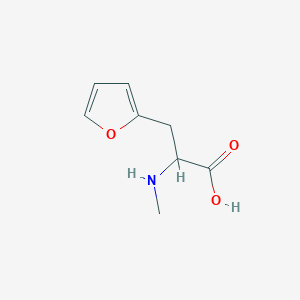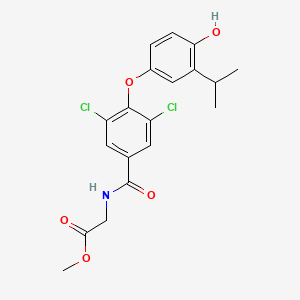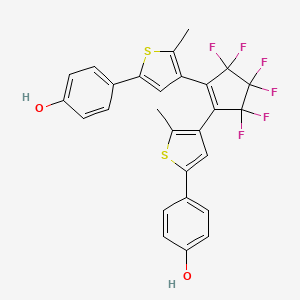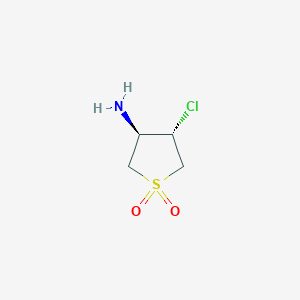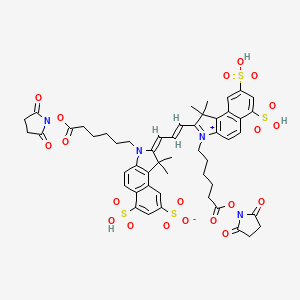
Cy3.5 dise(tetra so3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3.5 DiSE(tetra SO3) is a fluorescent dye commonly used in biological and chemical research. Its chemical formula is C51H54N4O20S4 , and its molecular weight is approximately 1171.25 g/mol . This compound belongs to the class of cyanine dyes, which exhibit strong fluorescence properties.
Métodos De Preparación
Synthetic Routes: The synthesis of Cy3.5 DiSE(tetra SO3) involves several steps. While specific details may vary, the general synthetic route includes the following:
- Starting Material : Begin with a suitable precursor molecule.
- Functionalization : Introduce the necessary functional groups (such as sulfonate groups) to enhance water solubility and reactivity.
- Condensation Reaction : Perform a condensation reaction to link the functionalized precursor with the cyanine core.
- Sulfonation : Introduce the tetrasulfonate groups (SO3) to obtain Cy3.5 DiSE(tetra SO3).
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial applications.
Análisis De Reacciones Químicas
Cy3.5 DiSE(tetra SO3) undergoes various chemical reactions:
- Oxidation : It can be oxidized under appropriate conditions.
- Reduction : Reduction reactions are possible, altering its fluorescence properties.
- Substitution : The sulfonate groups make it amenable to substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major products formed during reactions include modified versions of Cy3.5 DiSE(tetra SO3) with altered properties.
Aplicaciones Científicas De Investigación
Cy3.5 DiSE(tetra SO3) finds applications in various fields:
- Fluorescent Labeling : Used to label biomolecules (proteins, nucleic acids) for imaging and tracking in live cells.
- DNA and RNA Detection : Enables sensitive detection of DNA and RNA sequences.
- Cellular Imaging : Visualizing cellular structures and processes.
- Protein-Protein Interactions : Studying protein interactions within cells.
- In Vivo Imaging : Used in animal studies to visualize tissues and organs.
Mecanismo De Acción
The compound’s fluorescence arises from its extended conjugated system. Upon excitation, it emits light at a specific wavelength. Researchers use Cy3.5 DiSE(tetra SO3) to visualize cellular components and study dynamic processes.
Comparación Con Compuestos Similares
Cy3.5 DiSE(tetra SO3) stands out due to its unique combination of fluorescence properties, stability, and water solubility. Similar compounds include Cy3, Cy5, and Cy7, but each has distinct characteristics.
Propiedades
Fórmula molecular |
C51H54N4O20S4 |
|---|---|
Peso molecular |
1171.3 g/mol |
Nombre IUPAC |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73) |
Clave InChI |
USIATRQVIRQFLY-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




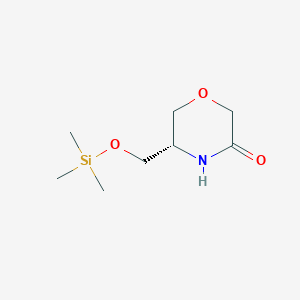
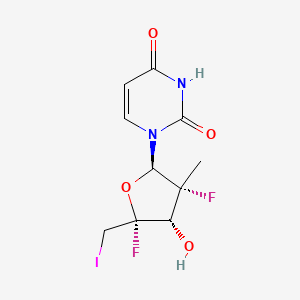


![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

